molecular formula C17H18BrN3O4S B11556757 2-[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]acetohydrazide

2-[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]acetohydrazide

Cat. No.: B11556757
M. Wt: 440.3 g/mol
InChI Key: MDDTZWLOPAGBFX-UFWORHAWSA-N
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Description

2-[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a brominated phenoxy group with a nitrothiophene moiety, linked through an acetohydrazide bridge. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]acetohydrazide typically involves multiple steps, starting with the preparation of the brominated phenoxy precursor. This is followed by the introduction of the nitrothiophene group and the formation of the acetohydrazide linkage. Common reagents used in these reactions include brominating agents, nitro compounds, and hydrazides. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine, altering the compound’s properties.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a catalyst), and nucleophiles (e.g., amines or thiols). Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, pressures, and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the bromine atom can produce a variety of functionalized phenoxy compounds.

Scientific Research Applications

2-[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include antimicrobial, anticancer, and anti-inflammatory agents.

    Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]acetohydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrothiophene moiety can participate in redox reactions, while the acetohydrazide linkage may facilitate binding to specific proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-2-isopropyl-5-methylphenol: Shares the brominated phenoxy structure but lacks the nitrothiophene and acetohydrazide groups.

    2-bromo-4-methyl-1-(propan-2-yl)benzene: Similar brominated aromatic compound without the additional functional groups.

    Nitrothiophene derivatives: Compounds containing the nitrothiophene moiety but differing in other structural aspects.

Uniqueness

2-[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]acetohydrazide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H18BrN3O4S

Molecular Weight

440.3 g/mol

IUPAC Name

2-(4-bromo-5-methyl-2-propan-2-ylphenoxy)-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]acetamide

InChI

InChI=1S/C17H18BrN3O4S/c1-10(2)13-7-14(18)11(3)6-15(13)25-9-16(22)20-19-8-12-4-5-17(26-12)21(23)24/h4-8,10H,9H2,1-3H3,(H,20,22)/b19-8+

InChI Key

MDDTZWLOPAGBFX-UFWORHAWSA-N

Isomeric SMILES

CC1=CC(=C(C=C1Br)C(C)C)OCC(=O)N/N=C/C2=CC=C(S2)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=C(C=C1Br)C(C)C)OCC(=O)NN=CC2=CC=C(S2)[N+](=O)[O-]

Origin of Product

United States

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